Cas no 2228813-79-2 (tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate)

tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate
- tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate
- 2228813-79-2
- EN300-1881900
-
- インチ: 1S/C13H21N3O3/c1-13(2,3)19-12(17)16-10(8-14)9-5-6-15-11(7-9)18-4/h5-7,10H,8,14H2,1-4H3,(H,16,17)
- InChIKey: DXBHYCSPBSCMDV-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CN)C1C=CN=C(C=1)OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 267.15829154g/mol
- どういたいしつりょう: 267.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 86.5Ų
tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1881900-0.5g |
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate |
2228813-79-2 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1881900-0.05g |
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate |
2228813-79-2 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1881900-0.1g |
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate |
2228813-79-2 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1881900-0.25g |
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate |
2228813-79-2 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1881900-10g |
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate |
2228813-79-2 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1881900-10.0g |
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate |
2228813-79-2 | 10g |
$5037.0 | 2023-05-23 | ||
Enamine | EN300-1881900-5.0g |
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate |
2228813-79-2 | 5g |
$3396.0 | 2023-05-23 | ||
Enamine | EN300-1881900-1.0g |
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate |
2228813-79-2 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-1881900-2.5g |
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate |
2228813-79-2 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1881900-1g |
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate |
2228813-79-2 | 1g |
$986.0 | 2023-09-18 |
tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamateに関する追加情報
Comprehensive Overview of tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate (CAS No. 2228813-79-2)
tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate (CAS No. 2228813-79-2) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound features a unique molecular structure combining a tert-butyl carbamate group with a 2-methoxypyridine moiety, making it a valuable intermediate in drug discovery. Researchers and chemists frequently search for its synthetic applications, purity specifications, and handling protocols, reflecting its growing importance in modern organic chemistry.
The compound's CAS number 2228813-79-2 serves as a critical identifier in regulatory and commercial databases, ensuring accurate tracking in global supply chains. Its structural complexity, particularly the amino-ethylcarbamate backbone, has drawn attention for potential applications in kinase inhibitor development and peptide mimetics. Recent trends in AI-driven drug design have amplified interest in such heterocyclic building blocks, as they enable rapid exploration of structure-activity relationships (SAR) in medicinal chemistry programs.
From a synthetic chemistry perspective, tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate exemplifies the strategic use of protecting groups in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group provides stability during reactions while allowing selective deprotection under mild acidic conditions. This characteristic makes the compound particularly useful in solid-phase peptide synthesis (SPPS) and fragment-based drug discovery, addressing common challenges in these methodologies.
Analytical characterization of this compound typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography to confirm its structural integrity. Quality control parameters often focus on chiral purity due to the presence of a stereocenter in the molecule, a critical factor for its biological activity. The growing demand for enantiomerically pure intermediates in pharmaceutical manufacturing has positioned this compound as a subject of significant research interest.
In the context of green chemistry initiatives, synthetic routes to CAS 2228813-79-2 have evolved to incorporate catalytic methods and atom-economical transformations. Recent publications highlight innovative approaches using organocatalysis and flow chemistry techniques to improve the sustainability profile of its production. These developments align with the pharmaceutical industry's broader shift toward environmentally benign processes without compromising yield or purity.
The compound's 2-methoxypyridine component contributes to its metal-coordinating properties, making it relevant in materials science applications beyond pharmaceuticals. Researchers investigating ligand design for catalytic systems or functional materials frequently explore derivatives of this structural motif. This dual applicability in both life sciences and materials chemistry enhances its commercial and academic value.
Storage and handling recommendations for tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate emphasize protection from moisture and oxidation, typically suggesting inert atmosphere storage at controlled temperatures. Such precautions maintain the compound's stability and extend its shelf life, important considerations for research laboratories and production facilities. Proper material safety data should always be consulted before experimental work.
Emerging applications in bioconjugation chemistry have further expanded the utility of this compound. Its primary amine functionality allows for selective modification, enabling the creation of targeted molecular probes and diagnostic reagents. These applications are particularly relevant in the context of theranostic development, combining therapeutic and diagnostic capabilities in single molecular entities.
The global market for fine chemical intermediates like CAS 2228813-79-2 continues to grow, driven by increasing investment in small molecule therapeutics and personalized medicine. Supply chain considerations, including geographic sourcing and regulatory compliance, play crucial roles in its commercial availability. Recent advancements in continuous manufacturing technologies promise to address scalability challenges associated with such specialized compounds.
From a regulatory standpoint, proper documentation of chemical identity and analytical methods is essential for research involving this compound. The scientific community benefits from shared data on spectroscopic fingerprints and chromatographic behavior, facilitating reproducible research across different laboratories. Open science initiatives have made significant contributions in this regard.
Future research directions for tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate may explore its potential in PROTAC technology or as a scaffold for covalent inhibitors. The compound's modular structure lends itself well to these cutting-edge approaches in drug discovery. As synthetic methodologies advance, we anticipate broader adoption of this intermediate in both academic and industrial settings.
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